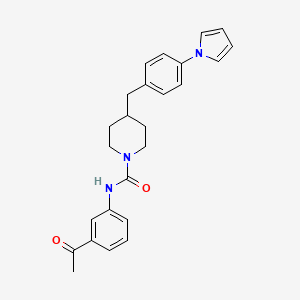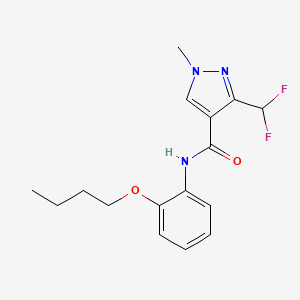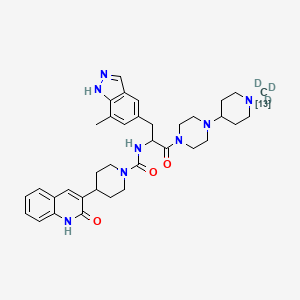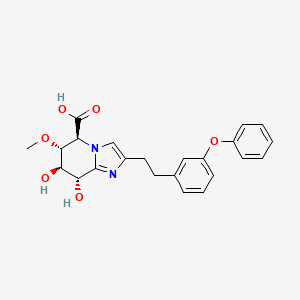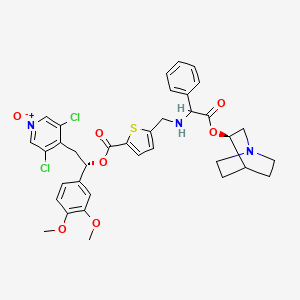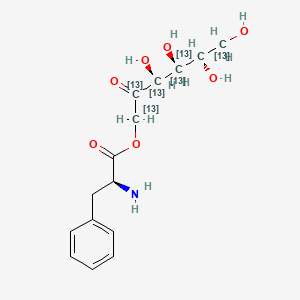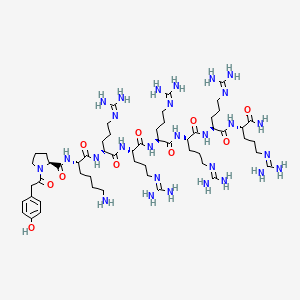
deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmacology, and medical research. The sequence of amino acids in this peptide includes deamino-nTyr (deaminated tyrosine), proline, lysine, and multiple arginine residues, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (deamino-nTyr) is attached to a solid resin.
Coupling: Each subsequent amino acid (Pro, Lys, Arg, etc.) is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical-grade peptides.
Chemical Reactions Analysis
Types of Reactions
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as tyrosine and arginine, under oxidative conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while substitution can yield peptides with altered amino acid sequences.
Scientific Research Applications
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, protein-protein interactions, and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle, antimicrobial agent, and in cancer research.
Industry: Utilized in the development of diagnostic assays, biosensors, and as a component in biotechnological processes.
Mechanism of Action
The mechanism of action of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The multiple arginine residues in the peptide sequence contribute to its high affinity for negatively charged biomolecules, such as nucleic acids and cell membranes. This interaction can modulate cellular processes, including signal transduction, gene expression, and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A similar peptide with a slightly different amino acid sequence.
Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro: A macrocyclic melanocortin peptide agonist with extracyclic arginine residues.
NMA-Gly-Cys-Gly-Val-Leu-Leu-Lys(dnp)-Arg-Arg-NH2: A peptide with a similar arginine-rich sequence.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple arginine residues enhances its binding affinity for negatively charged molecules, making it a valuable tool in various research and therapeutic applications.
Properties
Molecular Formula |
C55H100N28O10 |
|---|---|
Molecular Weight |
1313.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H100N28O10/c56-22-2-1-10-34(82-49(93)40-17-9-29-83(40)41(85)30-31-18-20-32(84)21-19-31)44(88)78-36(13-5-25-72-52(62)63)46(90)80-38(15-7-27-74-54(66)67)48(92)81-39(16-8-28-75-55(68)69)47(91)79-37(14-6-26-73-53(64)65)45(89)77-35(12-4-24-71-51(60)61)43(87)76-33(42(57)86)11-3-23-70-50(58)59/h18-21,33-40,84H,1-17,22-30,56H2,(H2,57,86)(H,76,87)(H,77,89)(H,78,88)(H,79,91)(H,80,90)(H,81,92)(H,82,93)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
UVDZRYDWESJRQX-TZPCGENMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
